4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
4-[5-Amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a chlorophenyl group, as well as a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrazole and benzoic acid derivatives.
Scientific Research Applications
4-[5-Amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also contains a pyrazole ring and exhibits similar biological activities.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide:
Uniqueness: 4-[5-Amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid is unique due to its specific substitution pattern and the presence of both amino and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12ClN3O2 |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
4-[5-amino-4-(3-chlorophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-3-1-2-11(8-12)14-9-19-20(15(14)18)13-6-4-10(5-7-13)16(21)22/h1-9H,18H2,(H,21,22) |
InChI Key |
NWNMSZOJIFFZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N |
Origin of Product |
United States |
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